2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one

Description

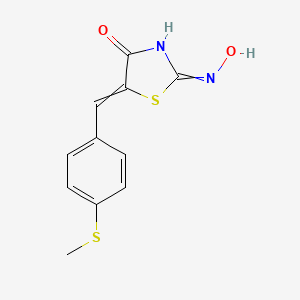

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is a thiazolone derivative characterized by a hydroxyamino (-NHOH) group at the 2-position and a 4-(methylthio)benzylidene substituent at the 5-position of the thiazol-4(5H)-one scaffold. Thiazol-4(5H)-ones are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties .

Properties

IUPAC Name |

2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDFIPNVMXIWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 4-(methylthio)benzaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base like sodium acetate to introduce the hydroxyamino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium acetate, potassium carbonate.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation: Formation of 2-(Nitrosoamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one.

Reduction: Formation of 2-(Hydroxyamino)-5-(4-(methylthio)benzyl)thiazol-4(5H)-one.

Substitution: Formation of various substituted thiazol-4(5H)-one derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one. For instance, derivatives synthesized from thiazole and indole frameworks have shown potent cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (hepatocellular carcinoma)

- HeLa (cervical cancer)

In vitro cytotoxicity assays have demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics such as doxorubicin, indicating their potential as effective anticancer agents .

Antiviral Activity

Beyond anticancer applications, there is emerging evidence supporting the antiviral properties of this compound. Preliminary studies suggest that certain thiazole derivatives exhibit activity against viral infections, although specific mechanisms and target viruses require further elucidation .

Case Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with a hydroxyamino group significantly enhanced cytotoxicity compared to their non-hydroxyamino counterparts. For example:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 6i | MCF-7 | 6.10 |

| 6v | MCF-7 | 6.49 |

| 6q | HepG2 | 5.04 |

These findings underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of kinases by thiazole-containing compounds. The results showed that several derivatives not only inhibited kinase activity but also induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyamino and benzylidene groups. These interactions may lead to the modulation of biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit varied biological activities depending on substituents at the 2- and 5-positions. Below is a detailed comparison of the target compound with structurally similar analogs:

Key Observations :

- The hydroxyamino group at R<sup>2</sup> in the target compound is rare in reported analogs, which typically feature amino (-NH2), methylthio (-SMe), or substituted phenylamino groups. This group may enhance solubility and hydrogen-bonding interactions compared to bulkier substituents like cyclopropylamino .

Key Observations :

- Analogs with electron-withdrawing groups (e.g., -Cl, -NO2) at R<sup>5</sup> exhibit stronger antitubercular and antifungal activities, likely due to enhanced electrophilicity and membrane penetration .

- The methylthio group at R<sup>2</sup> (as in compound 4 ) correlates with anticancer and broad-spectrum antimicrobial activity, suggesting that the target compound’s hydroxyamino group may offer unique selectivity or reduced cytotoxicity.

Spectral and Physicochemical Comparisons

Key Observations :

- The hydroxyamino group in the target compound is expected to show IR stretches for -NHOH (~3200–3400 cm<sup>-1</sup>) and C=O (~1710 cm<sup>-1</sup>), similar to analogs .

Biological Activity

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which includes a hydroxylamino group and a benzylidene moiety, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast and other types of cancer cells.

- Antimicrobial Activity : The thiazole ring structure is known for its antimicrobial properties, making it a candidate for further studies in treating infections.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can be beneficial in drug development.

Anticancer Studies

A study evaluating the cytotoxicity of thiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 6.10 µM to 6.49 µM, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6i | MCF-7 | 6.10 |

| 6v | MCF-7 | 6.49 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance, compound 5 from related studies was found to cause G2/M phase arrest and induce apoptosis across various cancer cell lines, highlighting the importance of structural features like the hydroxylamino group in mediating these effects .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity. A comparative study indicated that compounds within this class showed varying degrees of effectiveness against bacterial strains, with some achieving MIC values as low as 15.63 µM against Mycobacterium species .

| Activity Type | MIC (µM) |

|---|---|

| Anti-mycobacterial | 15.63 |

| Anti-bacterial | Varies |

Case Studies

- Cytotoxicity Against MCF-7 Cells : In vitro studies revealed that derivatives similar to our compound led to significant reductions in cell viability, suggesting their potential as therapeutic agents in breast cancer treatment.

- Enzyme Inhibition Studies : Various thiazole derivatives were tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease. These studies suggest that the structural components of thiazoles can influence enzyme binding affinity and inhibition efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(hydroxyamino)thiazol-4(5H)-one derivatives?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between a thiazolone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives) and substituted benzaldehydes. For example, reaction of the thiazolone with aldehydes (e.g., 4-(methylthio)benzaldehyde) in 1,4-dioxane, catalyzed by piperidine, under reflux for 5–7 hours yields the benzylidene-thiazolone core. Post-reaction, the product is precipitated in acidified ice/water and recrystallized (e.g., from ethanol or 1,4-dioxane) .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on multimodal spectroscopy :

- IR spectroscopy : A strong carbonyl (C=O) stretch near 1700 cm⁻¹ and characteristic N–H/O–H stretches (3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Methine proton signals (δ ~7.8–8.2 ppm) for the benzylidene group and methylthio substituents (δ ~2.8 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 253.05 for a related fluorinated derivative) align with calculated molecular formulas .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer : Standard protocols include:

- Cytotoxicity assays : Sulforhodamine B (SRB) or MTT assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are cultured in RPMI-1640 medium with 5% FBS and treated with serial dilutions (IC₅₀ determination) .

- Enzyme inhibition : Tyrosinase inhibition assays using mushroom or human tyrosinase, with L-DOPA as a substrate, measured spectrophotometrically at 475 nm .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, Br) enhance tyrosinase inhibition by stabilizing enzyme-ligand interactions via halogen bonding .

- Hydroxy or methoxy substituents improve antioxidant activity through radical scavenging but may reduce cytotoxicity due to increased polarity .

- Methylthio (-SMe) groups improve membrane permeability, correlating with lower IC₅₀ values in cancer cell lines .

Q. What mechanistic insights explain its dual activity as a tyrosinase inhibitor and cytotoxic agent?

- Methodological Answer :

- Tyrosinase inhibition : Molecular docking shows the hydroxyamino group chelates copper ions in the enzyme’s active site, while the benzylidene moiety occupies the substrate-binding pocket .

- Cytotoxicity : ROS generation and mitochondrial membrane depolarization are observed in treated cancer cells, linked to thiazolone’s redox-active properties .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies arise from:

- Cell line variability : Sensitivity differs between epithelial (e.g., HONE-1) and fibroblast-derived cancers .

- Assay conditions : SRB assays (protein content) vs. ATP-based assays may yield divergent IC₅₀ values. Normalize data using reference compounds (e.g., CHS-828) and validate with clonogenic assays .

Q. What strategies improve selectivity for cancer cells over normal cells?

- Methodological Answer :

- Prodrug design : Mask the hydroxyamino group with pH-sensitive protectors (e.g., acetyl) to reduce off-target effects .

- Targeted delivery : Conjugation with folate or peptide ligands to exploit overexpression of receptors on cancer cells .

Q. How can computational methods optimize synthesis and activity prediction?

- Methodological Answer :

- Retrosynthetic analysis : AI tools (e.g., Template_relevance Pistachio) propose one-step routes using commercially available aldehydes and thiazolone precursors .

- QSAR modeling : DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant/cytotoxic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.